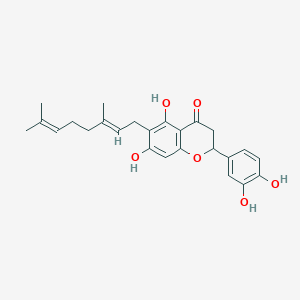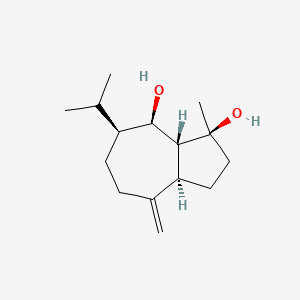
Teucladiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teucladiol is a natural product found in Croton arboreus, Caesalpinia pulcherrima, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Teucladiol has been a subject of interest in synthetic organic chemistry. A notable study by Dowling and Vanderwal (2010) elaborated on a strategy involving allylsilane ring-closing metathesis followed by electrophilic desilylation (allylsilane RCM/S(E)'). This methodology was employed in short syntheses of teucladiol, demonstrating its efficacy in creating complex terpene structures with high diastereoselectivity. The synthesis of teucladiol provided insights into double stereodifferentiation and kinetic resolution in natural product synthesis, offering a fascinating example of intricate chemical reactions (Dowling & Vanderwal, 2010).
Traditional Medicinal Applications
Teucrium leucocladum, a plant that contains teucladiol, has been studied for its medicinal applications. A study by Bassalat, Taş, and Jaradat (2020) investigated the hypoglycemic, hypolipidemic, and oxidative stress inhibitory effects of T. leucocladum extract in diabetic rats. This research highlighted the potential of teucladiol-containing plants in traditional medicine, particularly in the treatment of hyperglycemia and related metabolic disorders (Bassalat, Taş & Jaradat, 2020).
Guaiane Sesquiterpenes Study
Bruno, Torre, Rodriguez, and Omar (1993) isolated and analyzed guaiane derivatives from Teucrium leucocladum, including teucladiol. Their study emphasized the structural elucidation of these compounds using NMR spectroscopy, contributing to a better understanding of teucladiol's chemical nature and potential applications in various fields (Bruno et al., 1993).
Propiedades
Nombre del producto |
Teucladiol |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(1S,3aR,7S,8R,8aR)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,8-diol |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-6-5-10(3)12-7-8-15(4,17)13(12)14(11)16/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12-,13+,14+,15-/m0/s1 |
Clave InChI |
ZNMYSAIHYWXIRW-AHDPXTMNSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCC(=C)[C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O |
SMILES canónico |
CC(C)C1CCC(=C)C2CCC(C2C1O)(C)O |
Sinónimos |
1alpha,5beta-guai-10(14)-ene-4beta,6beta-diol teucladiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)
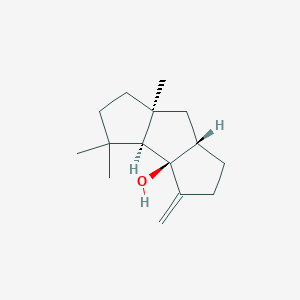
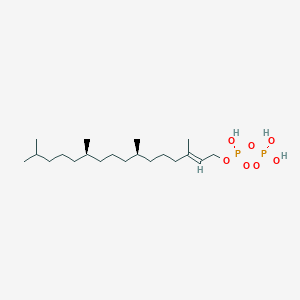
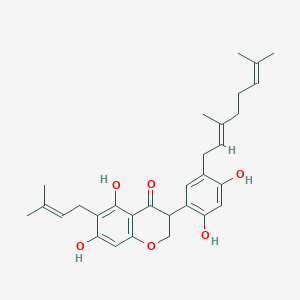
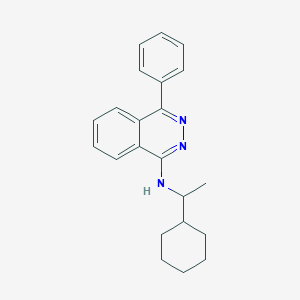
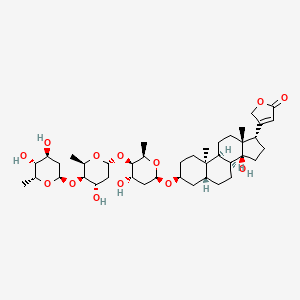
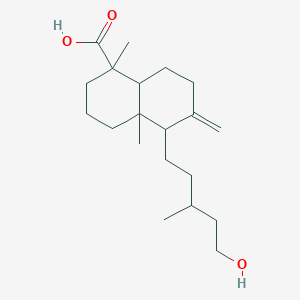
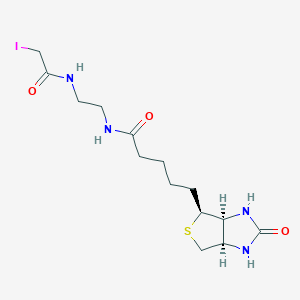
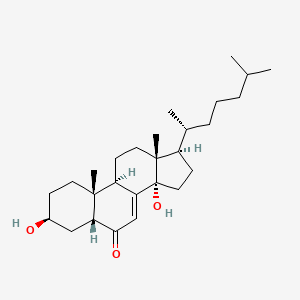
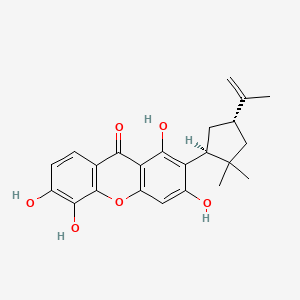
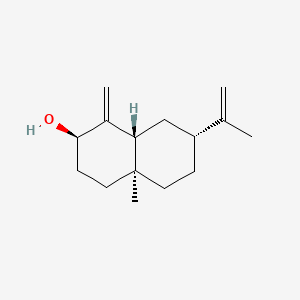
![(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254956.png)
![N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1254957.png)
